2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid
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Overview
Description
2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions to form the oxadiazole ring . The phenylboronic acid moiety can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for the formation of the oxadiazole ring and the Suzuki-Miyaura coupling, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under certain conditions to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives depending on the halogenated compound used.
Scientific Research Applications
2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition . The oxadiazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
2-Methyl-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both the boronic acid group and the oxadiazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C9H9BN2O3 |
---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
[2-methyl-5-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6-2-3-7(4-8(6)10(13)14)9-11-5-15-12-9/h2-5,13-14H,1H3 |
InChI Key |
DFLRGMZJCJHQLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=NOC=N2)C)(O)O |
Origin of Product |
United States |
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